![molecular formula C8H12ClNO3 B12977321 Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate](/img/structure/B12977321.png)
Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate is a chemical compound with a cyclopropane ring, an ethyl ester group, and a chloroacetamido substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate typically involves the reaction of ethyl cyclopropane-1-carboxylate with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
While specific industrial production methods for ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.
Hydrolysis: The major product is cyclopropane-1-carboxylic acid.
Reduction: Products include cyclopropylamines or cyclopropanols.
科学的研究の応用
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Biological Studies: It can be used to study the effects of cyclopropane-containing compounds on biological systems.
Industrial Applications:
作用機序
The mechanism of action of ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes through covalent modification of active site residues. The chloroacetamido group can form covalent bonds with nucleophilic amino acid residues, such as cysteine or serine, leading to enzyme inhibition.
類似化合物との比較
Similar Compounds
Ethyl 1-((2-cyanoethyl)amino)cyclopropane-1-carboxylate: Similar in structure but contains a cyanoethyl group instead of a chloroacetamido group.
1-Aminocyclopropane-1-carboxylic acid: A precursor to ethylene in plants, structurally similar but lacks the ester and chloroacetamido groups.
Uniqueness
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate is unique due to the presence of both the cyclopropane ring and the chloroacetamido group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C8H12ClNO3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
ethyl 1-[(2-chloroacetyl)amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-7(12)8(3-4-8)10-6(11)5-9/h2-5H2,1H3,(H,10,11) |
InChIキー |
ZACCBWISPIWXRN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC1)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


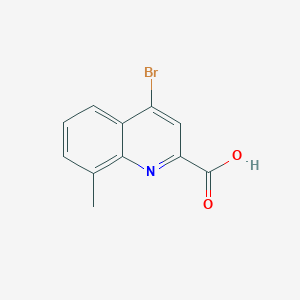
![3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)
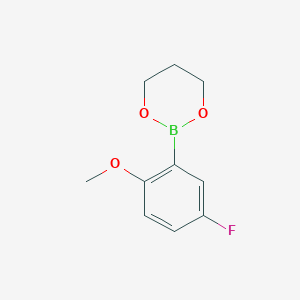
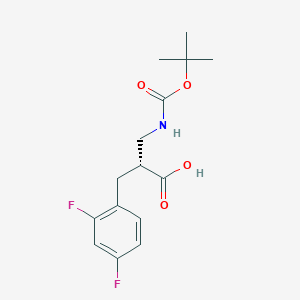
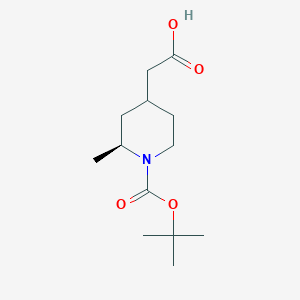
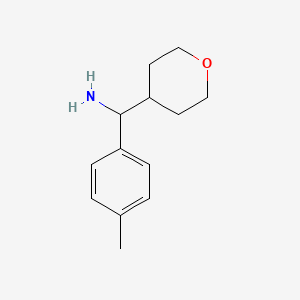
![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)
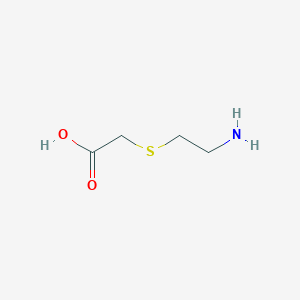
![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)


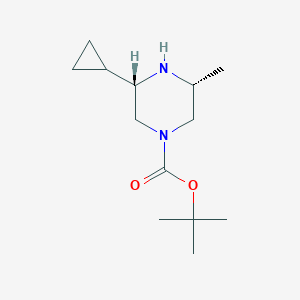
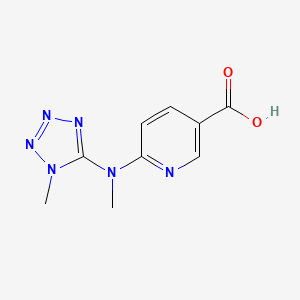
![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
